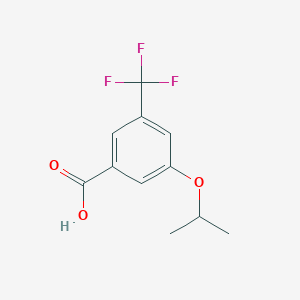
(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide, commonly referred to as CMT-3, is a synthetic compound that has been studied for its potential use in scientific research applications. It is a member of the thiazole family of compounds, which are known for their ability to modulate enzyme activity. CMT-3 has been studied for its ability to modulate the activity of various enzymes, including cytochrome P450 enzymes, and its potential use in laboratory experiments.
作用机制
The mechanism of action of CMT-3 is not completely understood. However, it is believed that CMT-3 binds to the active site of the enzyme and blocks the substrate from binding, thus inhibiting the enzyme's activity. Additionally, CMT-3 may modify the active site of the enzyme, resulting in a decrease in enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMT-3 have not been fully characterized. However, CMT-3 has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Additionally, CMT-3 has been studied for its potential use in laboratory experiments to modulate the activity of a variety of enzymes.
实验室实验的优点和局限性
CMT-3 has several advantages for use in laboratory experiments. It is a potent inhibitor of cytochrome P450 enzymes, which makes it useful for studying the metabolic pathways of drugs and other compounds. Additionally, CMT-3 is relatively inexpensive and easy to synthesize.
However, there are some limitations to using CMT-3 in laboratory experiments. It is not completely understood how CMT-3 works, and it can be difficult to accurately measure its effects. Additionally, CMT-3 may have unwanted side effects, such as inhibition of other enzymes or off-target effects.
未来方向
There are several potential future directions for CMT-3 research. First, further studies are needed to better understand the mechanism of action of CMT-3 and how it modulates enzyme activity. Additionally, further research is needed to determine the effects of CMT-3 on other enzymes and physiological processes. Finally, CMT-3 could be used in the development of new drugs or therapies, as it has been shown to be a potent inhibitor of cytochrome P450 enzymes.
合成方法
CMT-3 can be synthesized using a variety of methods. The most common method is a reaction between 4-chlorobenzaldehyde and 3-methyl-1,3-thiazole-2-thiol in the presence of a base, such as sodium hydroxide. This reaction produces CMT-3 in a high yield. Other methods of synthesis include the use of a palladium catalyst and a reaction between 4-chlorobenzaldehyde and 3-methyl-2-thiazolethiol.
科学研究应用
CMT-3 has been studied for its potential use in scientific research applications. It has been shown to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Additionally, CMT-3 has been studied for its potential use in laboratory experiments to modulate the activity of a variety of enzymes.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-1,3-thiazolidine-2-thione to form 4-chlorophenyl-3-methyl-1,3-thiazol-2-yl ketone, which is then reacted with (R)-2-amino-3-methyl-1-butanol to form the final product.", "Starting Materials": [ "4-chlorobenzoyl chloride", "3-methyl-1,3-thiazolidine-2-thione", "(R)-2-amino-3-methyl-1-butanol" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 3-methyl-1,3-thiazolidine-2-thione in the presence of a base such as triethylamine to form 4-chlorophenyl-3-methyl-1,3-thiazol-2-yl ketone.", "Step 2: (R)-2-amino-3-methyl-1-butanol is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the final product, (2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide." ] } | |
CAS 编号 |
1208552-52-6 |
分子式 |
C14H15ClN2OS |
分子量 |
294.8 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



